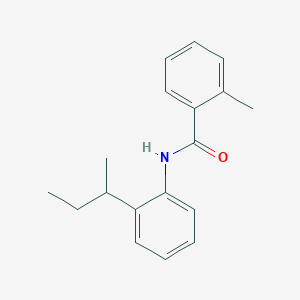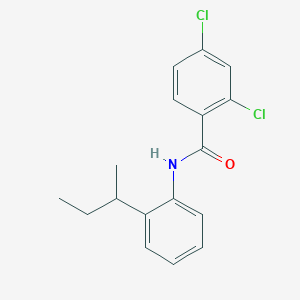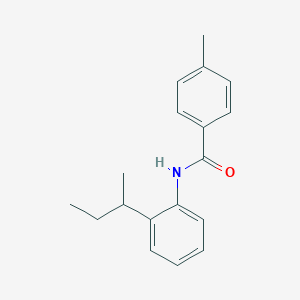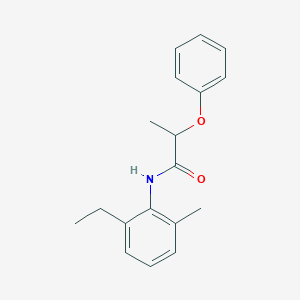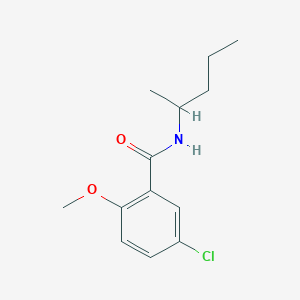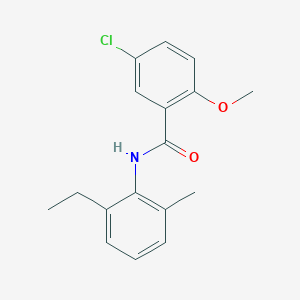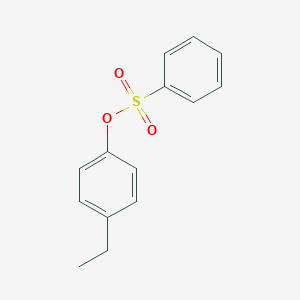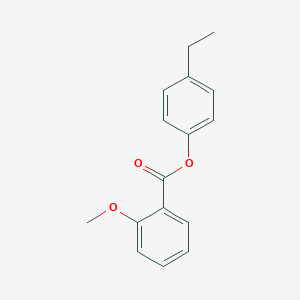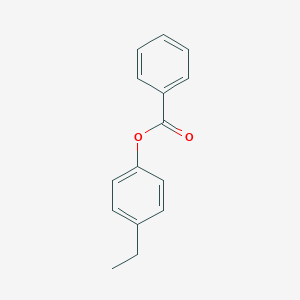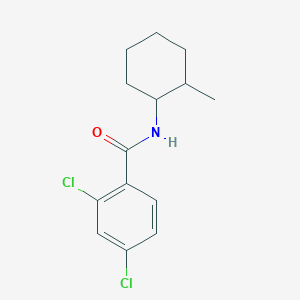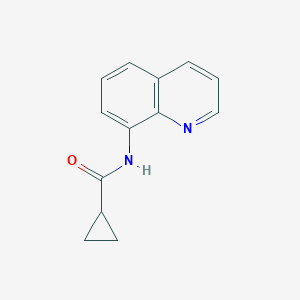
N-(8-quinolinyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-quinolinyl)cyclopropanecarboxamide is a chemical compound that belongs to the class of quinoline derivatives. It is also known as quinoline-8-carboxylic acid cyclopropanecarboxamide or QCCA. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of QCCA is not fully understood. However, it has been proposed that QCCA exerts its pharmacological effects by modulating various signaling pathways in the cell. QCCA has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cell survival.
Biochemical and Physiological Effects
QCCA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes. QCCA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, QCCA has been found to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
QCCA has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. QCCA is also stable under normal laboratory conditions and can be stored for extended periods. However, QCCA has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to administer in vivo. In addition, QCCA has not been extensively studied for its toxicity profile, which may limit its potential applications in the future.
Orientations Futures
There are several future directions for the study of QCCA. One potential application of QCCA is in the development of novel anticancer drugs. QCCA has been shown to inhibit the growth of various cancer cell lines and may have potential as a lead compound for drug development. Another future direction is the study of the mechanism of action of QCCA. Further research is needed to fully understand how QCCA exerts its pharmacological effects. Additionally, the toxicity profile of QCCA needs to be thoroughly investigated to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of QCCA involves the reaction between 8-quinolinecarboxylic acid and cyclopropanecarbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to obtain the final product. The yield of QCCA can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and the amount of reagents used.
Applications De Recherche Scientifique
QCCA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. QCCA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
N-quinolin-8-ylcyclopropanecarboxamide |
InChI |
InChI=1S/C13H12N2O/c16-13(10-6-7-10)15-11-5-1-3-9-4-2-8-14-12(9)11/h1-5,8,10H,6-7H2,(H,15,16) |
Clé InChI |
WBUQRRLYHKGCEX-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
C1CC1C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




